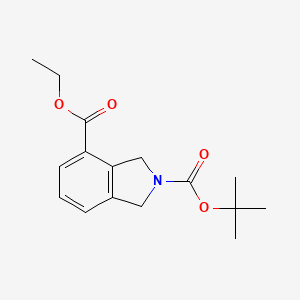
Ácido (4-cloro-2-fluoro-3-metilfenil)borónico
Descripción general
Descripción
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BClFO2 . It is used as an intermediate for pharmaceuticals and agrochemicals . It may contain varying amounts of anhydride .
Synthesis Analysis
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The exact mass is 204.0160801 g/mol .Chemical Reactions Analysis
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, are involved in various chemical reactions. They are reactants in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions . They are also used in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a solid compound that should be stored at 2-8°C . It has a molecular weight of 188.39 g/mol .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido (4-cloro-2-fluoro-3-metilfenil)borónico: se utiliza en aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta interacción es fundamental tanto en los ensayos homogéneos como en la detección heterogénea, lo que permite el desarrollo de varios sistemas de detección. Estos sistemas pueden detectar analitos en la interfaz del material de detección o dentro de la muestra a granel, proporcionando versatilidad en los métodos analíticos.
Etiquetado biológico y manipulación de proteínas
La interacción del compuesto con los dioles también permite su uso en el etiquetado biológico y la manipulación de proteínas . Se puede emplear para modificar proteínas, lo cual es crucial para comprender las funciones e interacciones de las proteínas en los sistemas biológicos. Esta aplicación es significativa en el estudio de los procesos celulares y puede ayudar en el desarrollo de nuevas estrategias terapéuticas.
Desarrollo terapéutico
Los ácidos borónicos, incluido el ácido (4-cloro-2-fluoro-3-metilfenil)borónico, se exploran por su potencial en el desarrollo terapéutico . Su capacidad para formar complejos estables con varias biomoléculas los convierte en candidatos adecuados para diseñar fármacos que pueden dirigirse a vías biológicas específicas.
Tecnologías de separación
Este compuesto también se utiliza en tecnologías de separación . Sus propiedades de unión selectiva permiten la separación de moléculas específicas de mezclas complejas, lo cual es esencial tanto en aplicaciones de investigación como industriales. Esto incluye la purificación de compuestos y el aislamiento de analitos específicos para su posterior análisis.
Ciencia de materiales
En la ciencia de materiales, el ácido (4-cloro-2-fluoro-3-metilfenil)borónico contribuye a la creación de polímeros y micropartículas . Estos materiales tienen aplicaciones en métodos analíticos y sistemas de liberación controlada, como la liberación controlada de insulina, que es un área importante de investigación en el tratamiento de la diabetes.
Catálisis
Por último, el compuesto encuentra uso en la catálisis . Puede catalizar la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura de anillo de epóxidos. Esta actividad catalítica es valiosa en química sintética para la creación de moléculas complejas y el desarrollo de nuevas vías sintéticas.
Safety and Hazards
Direcciones Futuras
Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Relevant Papers There are several papers related to boronic acids and their derivatives, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid . These papers discuss various aspects of boronic acids, such as their synthesis, biological applications, and physical and chemical properties .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
These properties contribute to their wide use in reactions like the Suzuki–Miyaura coupling .
Result of Action
The action of 4-Chloro-2-fluoro-3-methylphenylboronic acid results in the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various fields of chemical synthesis .
Action Environment
The efficacy and stability of 4-Chloro-2-fluoro-3-methylphenylboronic acid are influenced by various environmental factors. For instance, the compound is typically used under mild and functional group tolerant reaction conditions . Additionally, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Propiedades
IUPAC Name |
(4-chloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQUDJQVXRZIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237806 | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944128-92-1 | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944128-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)



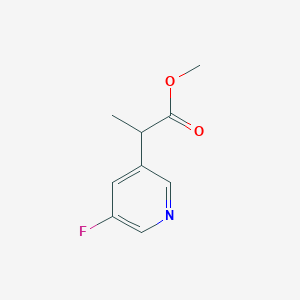
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)


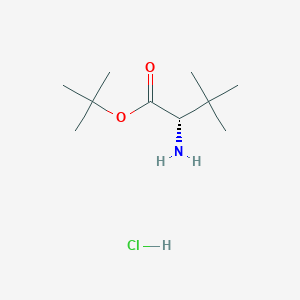
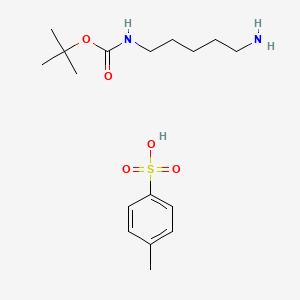
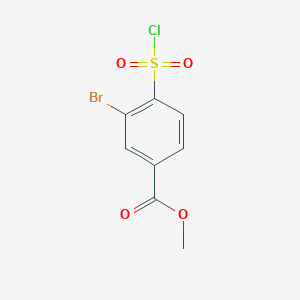
![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)
